5-chloro-N-(3-(4-(dimethylamino)phenyl)propyl)thiophene-2-sulfonamide
Description
Properties
IUPAC Name |
5-chloro-N-[3-[4-(dimethylamino)phenyl]propyl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O2S2/c1-18(2)13-7-5-12(6-8-13)4-3-11-17-22(19,20)15-10-9-14(16)21-15/h5-10,17H,3-4,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSMHDBWWPVWIQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CCCNS(=O)(=O)C2=CC=C(S2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(3-(4-(dimethylamino)phenyl)propyl)thiophene-2-sulfonamide typically involves multiple steps, starting with the preparation of the thiophene ring and subsequent functionalization. One common approach is to start with thiophene-2-sulfonyl chloride, which undergoes a nucleophilic substitution reaction with 3-(4-(dimethylamino)phenyl)propylamine to form the desired sulfonamide. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimization of reaction conditions to maximize yield and purity. This could include the use of automated reactors, precise temperature control, and continuous monitoring of reaction progress. Solvent selection and purification techniques such as recrystallization or chromatography are also critical to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-(3-(4-(dimethylamino)phenyl)propyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide or potassium carbonate.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide or thiophene sulfone, while substitution of the chloro group can result in various substituted thiophene derivatives.
Scientific Research Applications
Anticancer Applications
Numerous studies have highlighted the anticancer potential of 5-chloro-N-(3-(4-(dimethylamino)phenyl)propyl)thiophene-2-sulfonamide. The compound has been evaluated against various cancer cell lines, demonstrating significant cytotoxicity.
- Case Study: Cytotoxicity Evaluation
- A study assessed the compound's effects on human ovarian cancer (A2780) and colon cancer (HCT-116) cell lines.
- Results indicated that the compound reduced cell viability significantly at concentrations above 10 µM, with a GI50 value of approximately 1.9 µM against pancreatic carcinoma cells (MIA PaCa-2) .
Antimicrobial Applications
The compound has also shown promise in antimicrobial applications. Its effectiveness against multidrug-resistant pathogens has been documented.
- Case Study: Antibacterial Efficacy
Research Applications
This compound is being explored for various other applications:
- Drug Development : As a lead compound in the development of new anticancer agents.
- Combination Therapies : Investigated for use in combination with other chemotherapeutics to enhance efficacy and reduce resistance.
- Mechanistic Studies : Research into its mechanisms of action, particularly in apoptosis induction and cell cycle arrest.
Mechanism of Action
The mechanism of action of 5-chloro-N-(3-(4-(dimethylamino)phenyl)propyl)thiophene-2-sulfonamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be determined through detailed biochemical assays and computational modeling.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare structural analogs and functional derivatives from the evidence, highlighting key differences in substituents, applications, and physicochemical properties.
†Note: Direct references for the target compound are unavailable in the provided evidence; comparisons are inferred from structural analogs.
Key Structural and Functional Comparisons:
Core Heterocycle: The thiophene ring in the target compound offers π-conjugation and electron-richness compared to benzene or pyrimidine cores in analogs. This may enhance binding to aromatic receptors or improve metabolic stability . Pyrimidinamine derivatives (e.g., diflumetorim) prioritize halogenated substituents for pesticidal activity, whereas the target’s dimethylamino group suggests a focus on solubility or CNS penetration .
Substituent Effects: The 3-(4-(dimethylamino)phenyl)propyl chain in the target compound introduces a tertiary amine, likely increasing water solubility (via protonation) and enabling interactions with biological targets (e.g., enzymes, receptors). This contrasts with simpler alkyl chains in pesticides () or acetyl groups in benzenesulfonamides . Chlorine positioning: The 5-Cl on thiophene may sterically hinder interactions compared to 3-Cl on phthalimide (), which is critical for polymerization reactivity.
Applications: Pharmaceuticals: Sulfonamides like N-[4-(2-chloroacetyl)phenyl]methanesulfonamide () are common in drug design; the target’s structure aligns with kinase inhibitors or protease modulators. Agrochemicals: Pyrimidinamine pesticides () rely on halogen and alkoxy groups for pest resistance, whereas the target’s dimethylamino group may reduce agrochemical utility.
Synthetic Complexity :
- The target compound’s synthesis likely requires multi-step functionalization (e.g., propyl chain addition, sulfonylation), similar to piperidine derivatives in but distinct from simpler phthalimides ().
Research Findings and Limitations
- Physicochemical Properties: The dimethylamino group may enhance solubility (logP reduction) compared to halogenated pyrimidinamines (), though experimental data is lacking.
- Biological Activity: No direct evidence exists for the target’s efficacy, but sulfonamides generally exhibit antimicrobial, diuretic, or antitumor activity. The thiophene moiety could confer unique pharmacokinetics .
- Contradictions : While highlights pesticidal applications for chloro-pyrimidinamines, the target’s tertiary amine and sulfonamide groups suggest divergent uses, underscoring the need for targeted bioassays.
Biological Activity
5-Chloro-N-(3-(4-(dimethylamino)phenyl)propyl)thiophene-2-sulfonamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C18H20ClN3O4S
- Molecular Weight : 409.9 g/mol
- CAS Number : 721401-53-2
This compound features a thiophene ring substituted with a sulfonamide group, which is crucial for its biological activity. The presence of the dimethylamino group enhances its solubility and interaction with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Cyclin-Dependent Kinase 5 (CDK5) :
- Anticancer Activity :
- Anti-inflammatory Effects :
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Case Studies
- Neurodegenerative Disease Models :
- Cancer Research :
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing 5-chloro-N-(3-(4-(dimethylamino)phenyl)propyl)thiophene-2-sulfonamide, and how can purity be optimized?
- Methodology : The compound can be synthesized via coupling reactions using reagents like EDCI and HOBt in dichloromethane, followed by purification via column chromatography. Key intermediates include thiophene-2-sulfonyl chloride and 3-(4-(dimethylamino)phenyl)propylamine. Reaction conditions (e.g., stirring time, solvent ratios) significantly impact yield .
- Purity Optimization : Recrystallization from polar aprotic solvents (e.g., dioxane) and characterization using HPLC (>98% purity) are recommended. TLC monitoring during synthesis helps track intermediate formation .
Q. Which analytical techniques are most reliable for characterizing this compound and its intermediates?
- Techniques :
- NMR Spectroscopy : Confirms structural integrity, with characteristic peaks for the thiophene ring (δ 6.8–7.5 ppm), sulfonamide (δ 3.1–3.3 ppm), and dimethylamino group (δ 2.2–2.5 ppm) .
- Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., observed [M+H]+ at m/z 434–462 range) .
- Elemental Analysis : Ensures stoichiometric consistency of C, H, N, and S .
Q. How does the sulfonamide-thiophene scaffold influence reactivity in derivatization reactions?
- Reactivity Profile : The sulfonamide group acts as a strong electron-withdrawing moiety, enabling nucleophilic substitution at the 5-chloro position of the thiophene ring. The dimethylamino group enhances solubility in polar solvents, facilitating reactions like alkylation or acylation .
- Example : Hydrazine hydrate reflux in butanol can replace the chloro group with amino derivatives, forming intermediates for anticancer agents .
Advanced Research Questions
Q. What role does this compound play in the design of Bcl-2/Bcl-xL inhibitors, and how can binding affinity be improved?
- Structural Insights : The sulfonamide moiety mimics key interactions with Bcl-2 hydrophobic grooves, while the thiophene ring enhances π-π stacking. Substitutions at the dimethylamino group (e.g., morpholinopropyl) improve selectivity for Bcl-xL .
- Optimization : Introducing ethynyl or triazole linkers between the sulfonamide and aromatic groups increases binding affinity (subnanomolar IC50 in fluorescence polarization assays) .
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Data Discrepancies : Variations in cytotoxicity assays (e.g., IC50 ranges from 0.1–10 µM) may arise from cell line specificity (e.g., leukemia vs. solid tumors) or assay conditions (serum concentration, incubation time).
- Resolution : Standardize protocols using isogenic cell lines and confirm target engagement via Western blotting for Bcl-2 family proteins .
Q. What strategies mitigate solubility challenges during in vivo studies?
- Approaches :
- Prodrug Design : Convert the sulfonamide to a phosphate ester for enhanced aqueous solubility .
- Formulation : Use cyclodextrin-based carriers or PEGylation to improve bioavailability .
Q. How do structure-activity relationship (SAR) studies guide the optimization of this compound for antimicrobial applications?
- SAR Insights :
- Chloro Substituent : Critical for membrane penetration in Gram-negative bacteria.
- Dimethylamino Group : Modulating its chain length (e.g., propyl vs. butyl) balances cytotoxicity and potency .
- Testing : Minimum inhibitory concentration (MIC) assays against S. aureus and E. coli reveal activity at 8–32 µg/mL, with logP values <3 to avoid nonspecific binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
